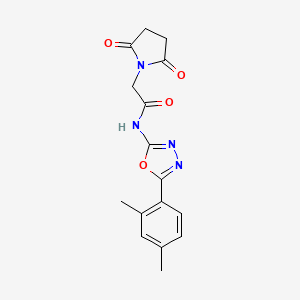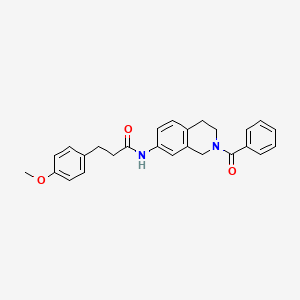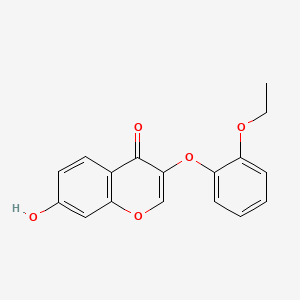
3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one” is a complex organic molecule that contains several functional groups. It has an ethoxy group (C2H5O-), a phenoxy group (C6H5O-), a hydroxy group (OH), and a chromen-4-one group, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring with a carbonyl (C=O) at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy and hydroxy groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the chromen-4-one core, the ether linkage in the ethoxy and phenoxy groups, and the polarity introduced by the hydroxy and carbonyl groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy group could be involved in acid-base reactions, the ether groups could participate in nucleophilic substitution reactions, and the carbonyl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and carbonyl groups could enhance its solubility in polar solvents, while the aromatic chromen-4-one core could contribute to its stability .科学的研究の応用
Antioxidant Activity and Chemical Properties
- The structure-activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups in phenolic acids was studied to understand their antioxidant activities. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups enhance the antioxidant activities of phenolic acids, suggesting potential applications of derivatives of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in antioxidant formulations (Jinxiang Chen et al., 2020).
Molecular Interactions and Complex Formation
- The formation and dissociation of hydrogen-bonded solute-solvent complexes involving derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one were observed, highlighting the compound's ability to engage in complex molecular interactions, which could be relevant in designing delivery systems or in solute-solvent studies (Junrong Zheng et al., 2006).
Enzymatic Reactions and Pathways
- Research on the cytochrome P450 enzymes, specifically CYP98A3 from Arabidopsis thaliana, showed the importance of hydroxylation processes in the phenylpropanoid pathway. This enzyme's activity on derivatives similar to 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one could suggest potential biotechnological applications in manipulating plant secondary metabolites for agricultural or pharmacological purposes (G. Schoch et al., 2001).
Nanoparticle Fabrication and Biomedical Applications
- Hydroxyphenol derivatives have been utilized as reducing agents in the synthesis of gold nanoparticles, indicating the potential of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one derivatives in nanotechnology and biomedical fields for developing novel drug delivery systems or diagnostic tools (Yuhan Lee & T. Park, 2011).
Single-Molecule Magnets
- The utilization of similar compounds in the chemistry of lanthanide complexes demonstrated the possibility of enhancing the energy barriers of Dy2 single-molecule magnets. This research could open pathways for the application of 3-(2-Ethoxyphenoxy)-7-hydroxychromen-4-one in the development of advanced magnetic materials (Yaru Qin et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-20-13-5-3-4-6-14(13)22-16-10-21-15-9-11(18)7-8-12(15)17(16)19/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHOSPYXVIASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)
![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)
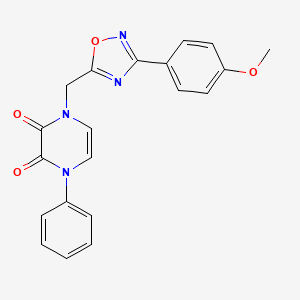
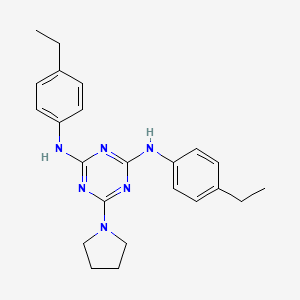
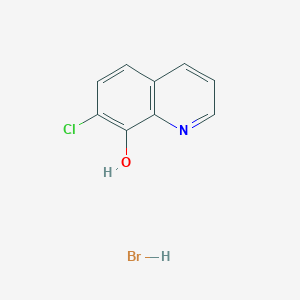
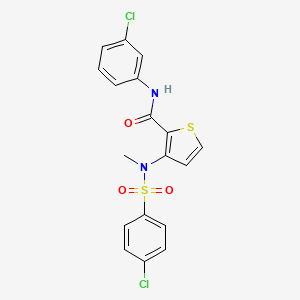
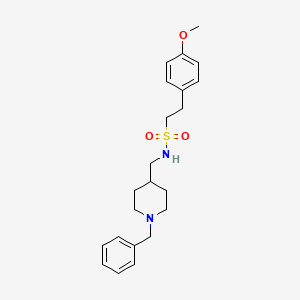
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)
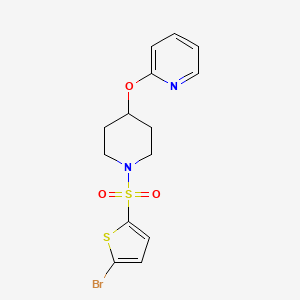
![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)
